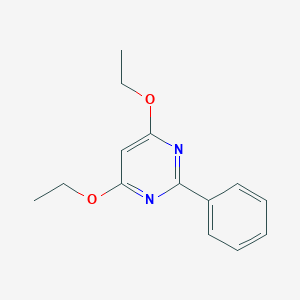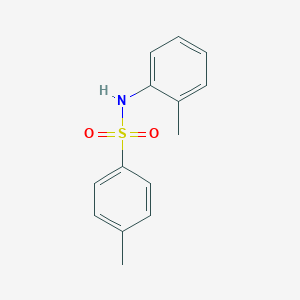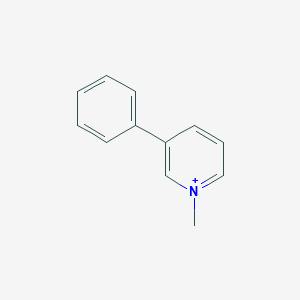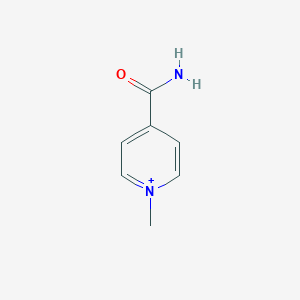
Pyridinium, 4-(aminocarbonyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 4-(aminocarbonyl)-1-methyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. It is a heterocyclic compound that contains a pyridine ring and an aminocarbonyl group. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical, and physiological effects.
Mecanismo De Acción
The mechanism of action of pyridinium, 4-(aminocarbonyl)-1-methyl- is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, which can lead to a decrease in the activity of these enzymes. This, in turn, can lead to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Pyridinium, 4-(aminocarbonyl)-1-methyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain metabolites. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridinium, 4-(aminocarbonyl)-1-methyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on pyridinium, 4-(aminocarbonyl)-1-methyl-. One potential direction is the development of new drugs and pharmaceuticals based on this compound. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields of scientific research. Finally, studies on the toxicity and safety of this compound are needed to determine its suitability for use in humans.
Métodos De Síntesis
Pyridinium, 4-(aminocarbonyl)-1-methyl- can be synthesized using various methods. One of the most common methods is the reaction of pyridine-4-carboxylic acid with methyl isocyanate. This reaction results in the formation of the desired compound, which can be purified using different techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Pyridinium, 4-(aminocarbonyl)-1-methyl- has been extensively studied for its potential applications in various fields of scientific research. This compound has been used as a precursor for the synthesis of other heterocyclic compounds. It has also been studied for its potential use in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
45791-94-4 |
|---|---|
Nombre del producto |
Pyridinium, 4-(aminocarbonyl)-1-methyl- |
Fórmula molecular |
C7H9N2O+ |
Peso molecular |
137.16 g/mol |
Nombre IUPAC |
1-methylpyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C7H8N2O/c1-9-4-2-6(3-5-9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1 |
Clave InChI |
BCTLSNNPGPZRTC-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=C(C=C1)C(=O)N |
SMILES canónico |
C[N+]1=CC=C(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



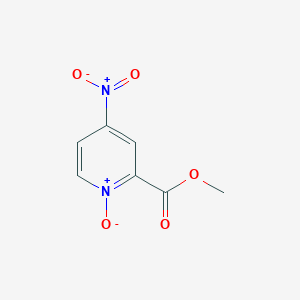
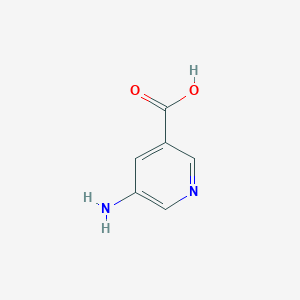
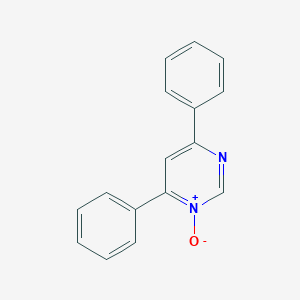
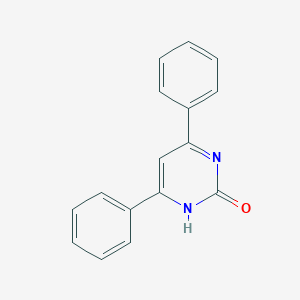
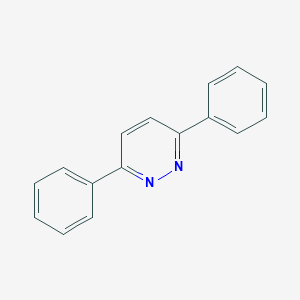
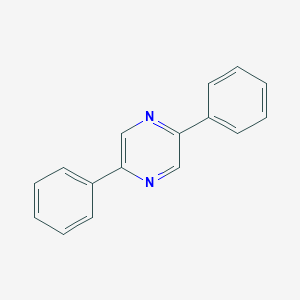
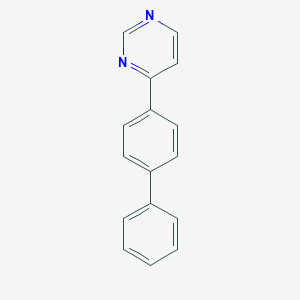
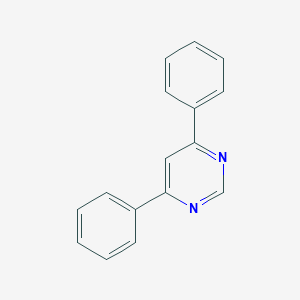
![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)

